ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
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Overview
Description
Ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and ester functional groups, using reagents such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alcohols, and other nucleophiles
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with modified functional groups
Scientific Research Applications
Ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: Researchers use the compound to study its effects on cellular processes and pathways, providing insights into its mechanism of action and potential therapeutic applications.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-cancer or anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can be compared with other similar compounds, such as:
This compound: This compound shares a similar quinoline core but may have different substituents, leading to variations in biological activity and chemical properties.
Quinoline Derivatives: Other quinoline derivatives, such as chloroquine and quinine, have well-known therapeutic applications, particularly in the treatment of malaria
Carbamoyl-Substituted Compounds: Compounds with carbamoyl groups, such as carbamazepine, are used in various therapeutic applications
Properties
IUPAC Name |
ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-4-33-28(32)21-10-11-24-23(15-21)26(16-25(30-24)20-8-6-5-7-9-20)34-17-27(31)29-22-13-18(2)12-19(3)14-22/h5-16H,4,17H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQRVFODNLAUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC(=C3)C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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